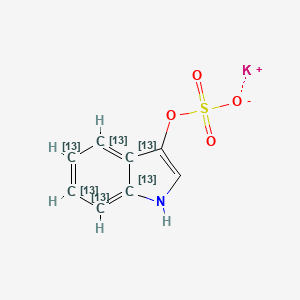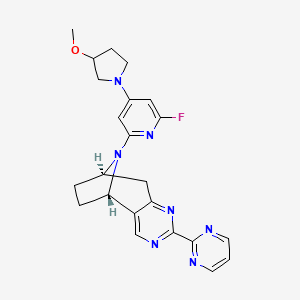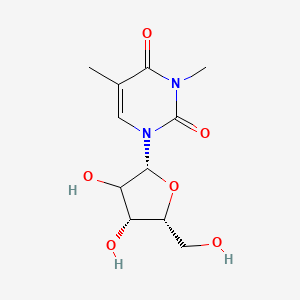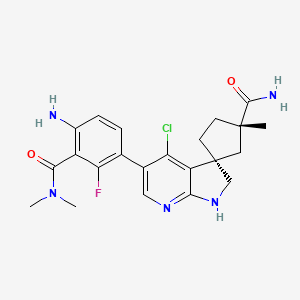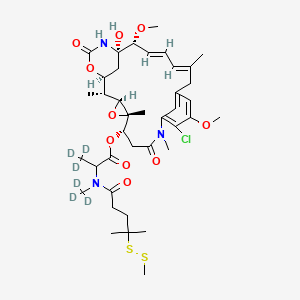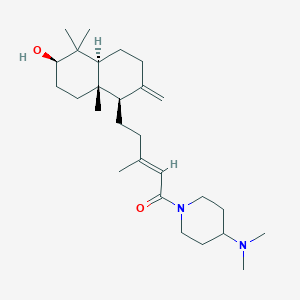
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves several steps. The initial step typically includes the esterification of L-carnitine with 3-dl-hydroxypalmitic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The perchlorate ion can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like halides or cyanides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
作用機序
The mechanism of action of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves its role in the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, which generates energy in the form of ATP. The compound interacts with various molecular targets, including carnitine acyltransferases and mitochondrial membrane transporters, to facilitate this process.
類似化合物との比較
Similar Compounds
Acetyl-L-carnitine: Another derivative of L-carnitine with a similar role in fatty acid metabolism but with additional neuroprotective effects.
Propionyl-L-carnitine: Known for its cardiovascular benefits and its role in improving blood flow and reducing oxidative stress.
Uniqueness
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is unique due to its specific structural modifications, which may enhance its stability and bioavailability compared to other L-carnitine derivatives. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research.
特性
分子式 |
C23H46ClNO9 |
|---|---|
分子量 |
519.1 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(3-hydroxyhexadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C23H45NO5.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4;2-1(3,4)5/h20-21,25H,5-19H2,1-4H3;(H,2,3,4,5)/t20?,21-;/m1./s1/i2D3; |
InChIキー |
WGYVYANKACGYKU-PSSYEFKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(CCCCCCCCCCCCC)O.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


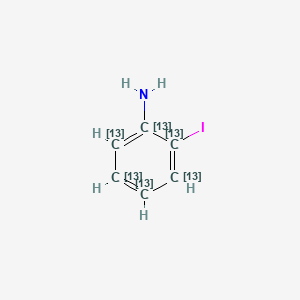
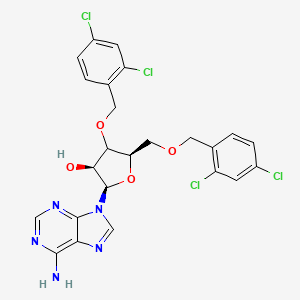
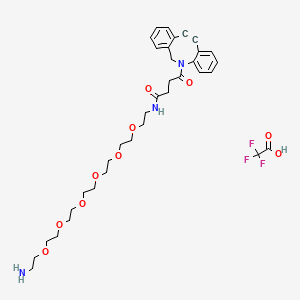
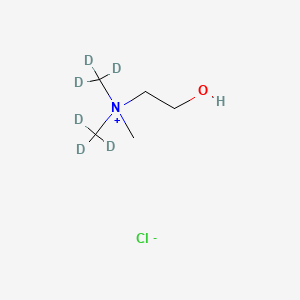
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
